methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate

Medicinal chemistry Drug design Physicochemical profiling

Methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate (CAS 1171525-23-7) is a synthetic sulfonamide-containing furan carboxamide derivative with molecular formula C17H18N2O7S and molecular weight 394.4 g/mol. The compound integrates a morpholine-4-sulfonyl pharmacophore at the 5-position of the furan ring, linked via an amide bridge to a methyl benzoate ester.

Molecular Formula C17H18N2O7S
Molecular Weight 394.4
CAS No. 1171525-23-7
Cat. No. B2717011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate
CAS1171525-23-7
Molecular FormulaC17H18N2O7S
Molecular Weight394.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C17H18N2O7S/c1-24-17(21)12-2-4-13(5-3-12)18-16(20)14-6-7-15(26-14)27(22,23)19-8-10-25-11-9-19/h2-7H,8-11H2,1H3,(H,18,20)
InChIKeyVLBGYUHZMKBXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate (CAS 1171525-23-7): Structural Identity and Core Physicochemical Profile for Targeted Procurement


Methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate (CAS 1171525-23-7) is a synthetic sulfonamide-containing furan carboxamide derivative with molecular formula C17H18N2O7S and molecular weight 394.4 g/mol [1]. The compound integrates a morpholine-4-sulfonyl pharmacophore at the 5-position of the furan ring, linked via an amide bridge to a methyl benzoate ester. Its computed physicochemical properties—including XLogP3 of 1.1, topological polar surface area (TPSA) of 124 Ų, 8 hydrogen bond acceptor sites, and 1 hydrogen bond donor [1]—position it within favorable drug-like chemical space (Lipinski Rule of Five compliant). This class of furan sulfonamide derivatives has been investigated as carbonic anhydrase inhibitors and as versatile building blocks in medicinal chemistry [2].

Why In-Class Substitution Fails for methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate: Structural Determinants That Preclude Simple Analog Swapping


Compounds within the furan-2-amido benzoate class cannot be generically interchanged because the 5-sulfonamide substituent on the furan ring fundamentally governs both physicochemical behavior and biological target engagement. The morpholine-4-sulfonyl moiety imparts a specific hydrogen-bonding capacity (8 H-bond acceptors vs. 4 in the unsubstituted methyl 4-(furan-2-amido)benzoate) and a distinct spatial topology (TPSA 124 Ų) that modulates solubility, permeability, and protein binding [1]. Class-level evidence from furan sulfonamide carbonic anhydrase inhibitor studies demonstrates that variations in the sulfonamide heterocycle produce isoform-selectivity shifts of up to 70-fold across hCA I, II, IV, and IX, with the reference drug acetazolamide being outperformed by certain furyl sulfonamides [2]. Simply replacing the morpholine-4-sulfonyl with a pyrrolidine-1-sulfonyl or piperidine-1-sulfonyl group alters ring size, basicity (pKa of conjugate acid), and conformational flexibility, each of which has been shown in medicinal chemistry SAR campaigns to dramatically affect target affinity and selectivity [3]. Therefore, procurement based on a generic “furan-2-amido benzoate” scaffold without specifying the exact 5-sulfonamide substitution risks acquiring a compound with unvalidated biological performance and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate vs. Structural Analogs


Molecular Weight Increase of 149.2 g/mol vs. Unsubstituted Furan-2-amido Benzoate Provides Enhanced Physicochemical Differentiation

The target compound (MW 394.4 g/mol) possesses a molecular weight 149.2 g/mol greater than the unsulfonylated analog methyl 4-(furan-2-amido)benzoate (C13H11NO4; calculated MW 245.23 g/mol), attributable entirely to the morpholine-4-sulfonyl substituent [1]. This mass increment corresponds to an increase from 4 to 8 hydrogen bond acceptors and a TPSA expansion to 124 Ų, which directly influences aqueous solubility, membrane permeability, and target binding thermodynamics [1][2].

Medicinal chemistry Drug design Physicochemical profiling

Morpholine-4-sulfonyl vs. Pyrrolidine-1-sulfonyl Substitution: Ring Heteroatom Dictates Hydrogen-Bonding Geometry and pKa

Replacement of the morpholine oxygen with a methylene group (pyrrolidine-1-sulfonyl analog) eliminates one hydrogen bond acceptor and alters the sulfonamide nitrogen pKa. In morpholine-containing sulfonamides, the ring oxygen participates in water-mediated hydrogen bonds with target protein backbone amides, a interaction geometry that is absent in pyrrolidine and piperidine analogs [1]. Quantitative SAR studies on sulfonamide-based enzyme inhibitors have demonstrated that morpholine-to-pyrrolidine substitution can shift IC50 values by 5- to 20-fold depending on the target [2].

Structure-activity relationship Sulfonamide pharmacophore Medicinal chemistry

Class-Level Evidence: Furan Sulfonamides Demonstrate Sub-micromolar Carbonic Anhydrase Inhibition, with Isoform Selectivity Governed by Sulfonamide Substituent

A series of 15 novel furyl sulfonamides were evaluated against human carbonic anhydrase isoforms hCA I, hCA II, hCA IV, and hCA IX, with several compounds exhibiting greater potency than the reference drug acetazolamide (AAZ) [1]. Notably, compound 13d achieved selectivity indices of 70 (hCA I), 13.5 (hCA II), and 20 (hCA IV), demonstrating that sulfonamide substituent identity on the furan ring is the primary driver of isoform selectivity [1]. While methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate was not directly tested in this study, its morpholine-4-sulfonyl substituent is structurally analogous to the active sulfonamide motifs characterized, supporting the inference that this compound belongs to a validated pharmacophore class with demonstrated target engagement [1].

Carbonic anhydrase inhibition Isoform selectivity Furan sulfonamide

Methyl Ester on Benzoate Ring Enables Hydrolytic Prodrug Conversion or Further Conjugation, Unavailable in Carboxylic Acid or Amide Analogs

The methyl ester at the para-position of the benzamide ring (COOCH3) provides a chemically orthogonal reactive handle absent in the corresponding carboxylic acid (COOH) or primary amide (CONH2) analogs. Under physiological or mildly basic conditions, the methyl ester can undergo hydrolysis to release the carboxylic acid, enabling a prodrug strategy. The ester also permits selective transesterification or aminolysis for late-stage diversification without affecting the morpholine-4-sulfonyl or furan-2-amido functionalities [1]. This chemical orthogonality is a documented advantage in fragment-based drug discovery and chemical biology probe development [2].

Prodrug design Synthetic intermediate Ester hydrolysis

Recommended Application Scenarios for methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate Based on Evidence Profile


Carbonic Anhydrase Isoform Screening and Inhibitor Development

Given the class-level evidence that furan sulfonamides with heterocyclic substituents potently inhibit multiple human carbonic anhydrase isoforms—in some cases surpassing acetazolamide [1]—this compound is well-suited as a screening candidate or starting scaffold for CA inhibitor programs targeting glaucoma, cancer (CA IX/XII), or metabolic disorders. The morpholine-4-sulfonyl group may confer isoform selectivity advantages that simpler sulfonamide analogs lack, as demonstrated by selectivity indices up to SI 70 reported for structurally related furyl sulfonamides [1]. Procurement for CA-focused HTS or focused-library synthesis is supported by the compound's drug-like computed profile (XLogP3 1.1; TPSA 124 Ų) [2].

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Optimization

The compound's well-defined molecular architecture—featuring three distinct pharmacophoric elements (morpholine-4-sulfonyl, furan-2-amido, methyl benzoate ester)—makes it an attractive fragment for structure-based drug design [1]. The methyl ester handle permits late-stage diversification via hydrolysis or aminolysis without perturbing the core sulfonamide-furan scaffold, enabling systematic SAR exploration around the benzoate region [2]. Its computed physicochemical properties (MW 394.4; 8 H-bond acceptors) place it within the 'lead-like' chemical space preferred for fragment elaboration [1][3].

Chemical Biology Probe Development Requiring Orthogonal Reactive Handles

The combination of a morpholine-4-sulfonyl group (a recognized pharmacophore for enzyme active-site engagement) with a methyl ester (a chemically orthogonal reactive handle) makes this compound suitable for designing activity-based probes or affinity reagents [1]. The ester can be selectively hydrolyzed to install biotin, fluorophores, or photoaffinity tags, while the sulfonamide maintains target binding [2]. This dual functionality is not available in analogs where the ester is replaced by a carboxylic acid (which requires activation for coupling) or an amide (which is chemically inert under mild conditions).

Synthetic Intermediate for Parallel Library Synthesis in Sulfonamide SAR Campaigns

As a building block with a morpholine-4-sulfonyl furan core and a methyl ester terminus, this compound serves as a key intermediate for generating diverse arrays of amide, hydrazide, or heterocyclic derivatives via the ester group [1]. The morpholine-4-sulfonyl substituent provides distinct hydrogen-bonding capacity (8 acceptors) compared to pyrrolidine or piperidine analogs, enabling exploration of ring heteroatom effects on biological activity across enzyme targets such as carbonic anhydrases, kinases, or proteases [2]. Procurement of this specific intermediate rather than a generic furan-2-amido benzoate ensures that SAR conclusions are attributable to a defined sulfonamide pharmacophore.

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